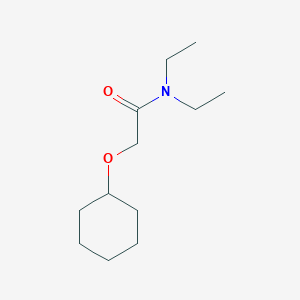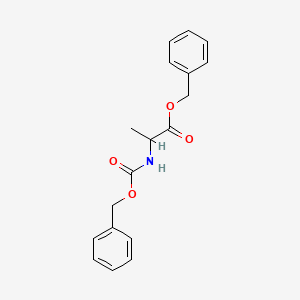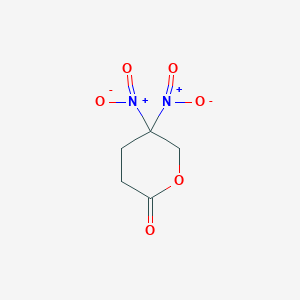
5,5-Dinitrooxan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Dinitrooxan-2-one is a highly energetic compound known for its potential applications in various fields, particularly in the development of high-energy density materials. This compound is characterized by the presence of two nitro groups attached to an oxan-2-one ring, which contributes to its high energy content and reactivity.
Preparation Methods
The synthesis of 5,5-Dinitrooxan-2-one typically involves nitration reactions. One common method is the nitration of 5,5-diamino-3,3-bi(1,2,4-oxadiazole) using fuming nitric acid . This reaction is carried out under controlled conditions to ensure the formation of the desired dinitro compound. Industrial production methods may involve similar nitration processes, but on a larger scale with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
5,5-Dinitrooxan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more highly nitrated derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of diamino derivatives.
Substitution: The nitro groups can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include nitric acid for nitration, reducing agents like hydrogen or hydrazine for reduction, and various nucleophiles for substitution reactions.
Scientific Research Applications
5,5-Dinitrooxan-2-one has several scientific research applications:
Chemistry: It is used in the synthesis of other high-energy compounds and as a precursor for various energetic materials.
Biology: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
Medicine: While not widely used in medicine, its derivatives are being investigated for potential therapeutic applications.
Mechanism of Action
The mechanism of action of 5,5-Dinitrooxan-2-one involves the release of a significant amount of energy upon decomposition. The nitro groups play a crucial role in this process, as they can undergo rapid exothermic reactions, leading to the formation of gaseous products and the release of heat. The molecular targets and pathways involved in these reactions are primarily related to the decomposition of the nitro groups and the subsequent formation of stable products .
Comparison with Similar Compounds
5,5-Dinitrooxan-2-one can be compared with other similar compounds, such as:
5,5’-Dinitramino-3,3’-bi(1,2,4-oxadiazole): This compound also contains nitro groups and an oxadiazole ring, but with different substitution patterns.
2,2’-Dinitramino-5,5’-bi(1-oxa-3,4-diazole): Another high-energy compound with a similar structure but different energetic properties. The uniqueness of this compound lies in its specific arrangement of nitro groups and the oxan-2-one ring, which contributes to its distinct reactivity and energy release characteristics.
Properties
CAS No. |
5029-19-6 |
|---|---|
Molecular Formula |
C5H6N2O6 |
Molecular Weight |
190.11 g/mol |
IUPAC Name |
5,5-dinitrooxan-2-one |
InChI |
InChI=1S/C5H6N2O6/c8-4-1-2-5(3-13-4,6(9)10)7(11)12/h1-3H2 |
InChI Key |
IAUDMXHCCBDLHA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(COC1=O)([N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


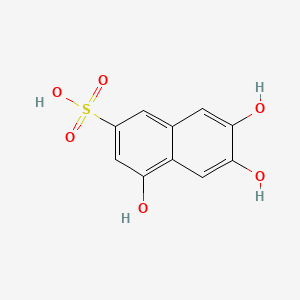
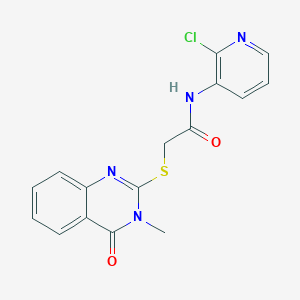
![3,6,13,16-Tetraoxa-1,8,11,18-tetraazatricyclo[16.2.2.28,11]tetracosane-2,7,12,17-tetrone](/img/structure/B14735793.png)
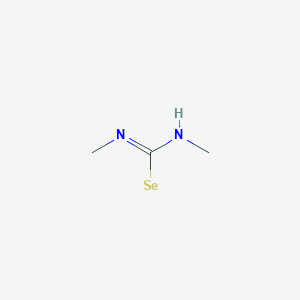
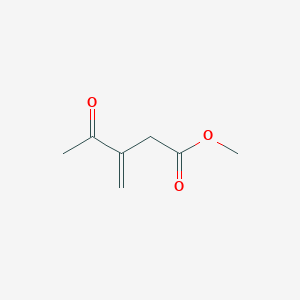
![Methyl bicyclo[2.2.1]hepta-2,5-diene-7-carboxylate](/img/structure/B14735802.png)
![4-(Propan-2-yl)-3,4-dihydro[1,1'-biphenyl]-4-amine](/img/structure/B14735811.png)
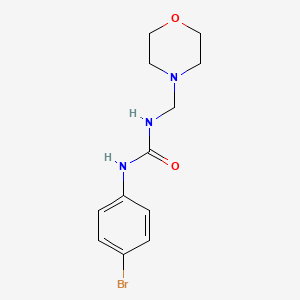
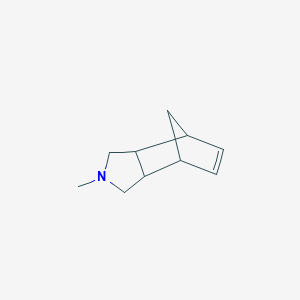
![Methyl 9-[4-(1-hydroxyethyl)-1-methylcyclohexa-2,4-dien-1-yl]nonanoate](/img/structure/B14735827.png)
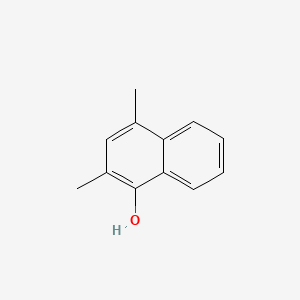
![[4-(2-Methoxy-2-oxoethoxy)phenyl]arsonic acid](/img/structure/B14735830.png)
